Solvolytic Cyclization Rate: 4-Methyl-5-hexenyl System Exhibits a 5.5-Fold Slower Cyclization than the 3-Methyl Isomer and 2.2-Fold Faster than the 2-Methyl Isomer
In a classical head-to-head acetolysis study of methyl-5-hexenyl p-bromobenzenesulfonates (brosylates) at 100 °C ([ROBS] = 0.03 M, [NaOAc] = 0.035 M), the 4-methyl-5-hexenyl brosylate—bearing the identical carbon skeleton as (4-methylhex-5-en-1-yl)benzene—displayed an overall acetolysis rate constant 10⁶ k = 5.65 ± 0.03 s⁻¹ and an estimated cyclization rate (10⁶ k_cycl) of 2.5 s⁻¹ [1]. By comparison, the 3-methyl positional isomer reacted at 10⁶ k = 10.2 ± 0.16 s⁻¹ (cyclization 6.95 s⁻¹), the 2-methyl isomer at 10⁶ k = 2.55 ± 0.01 s⁻¹ (cyclization 0.87 s⁻¹), and the unsubstituted 5-hexenyl reference at 10⁶ k = 4.29 ± 0.04 s⁻¹ (cyclization 1.1 s⁻¹) [1]. The 4-methyl system thus occupies a mechanistically significant intermediate position: its cyclization is approximately 5.5-fold slower than that of the 3-methyl analog and 2.2-fold faster than that of the 2-methyl analog, corresponding to a ΔΔG‡ difference of ~1.6 kcal·mol⁻¹ relative to the 3-methyl isomer [1].
| Evidence Dimension | Acetolysis rate constant (10⁶ k, s⁻¹) and estimated cyclization rate (10⁶ k_cycl, s⁻¹) at 100 °C |
|---|---|
| Target Compound Data | 4-Methyl-5-hexenyl brosylate: 10⁶ k = 5.65 ± 0.03 s⁻¹; cyclization rate = 2.5 s⁻¹ |
| Comparator Or Baseline | 3-Methyl-5-hexenyl brosylate: 10⁶ k = 10.2 ± 0.16 s⁻¹, cyclization 6.95 s⁻¹; 2-Methyl-5-hexenyl brosylate: 10⁶ k = 2.55 ± 0.01 s⁻¹, cyclization 0.87 s⁻¹; 5-Hexenyl brosylate (unsubstituted): 10⁶ k = 4.29 ± 0.04 s⁻¹, cyclization 1.1 s⁻¹ |
| Quantified Difference | 4-Me vs 3-Me: 5.5-fold slower cyclization (ΔΔG‡ ≈ 1.6 kcal·mol⁻¹); 4-Me vs 2-Me: 2.2-fold faster cyclization; 4-Me vs unsubstituted: 1.3-fold faster overall rate |
| Conditions | AcOH, 100 °C, [ROBS] = 0.03 M, [NaOAc] = 0.035 M; brosylate derivatives of the corresponding methyl-5-hexenols |
Why This Matters
When the target compound is used as a synthetic intermediate for cyclization-prone transformations (e.g., acid-catalyzed ring closures, biomimetic cation–π cyclizations), the 4-methyl positional isomer provides a predictable, intermediate reactivity window that neither the hyper-reactive 3-methyl nor the sluggish 2-methyl analog can replicate, enabling more controlled process development and reproducible kinetic outcomes.
- [1] Closson, W. D.; Gray, D. Stereochemistry of Solvolytic Cyclization of the 5-Hexenyl System. Acetolysis of Methyl-5-hexenyl p-Bromobenzenesulfonates. J. Org. Chem. 1970, 35 (11), 3737–3747. Table II. View Source
